molecular formula C4H2ClFN2O B15060128 2-Chloro-6-fluoropyrimidin-4-ol

2-Chloro-6-fluoropyrimidin-4-ol

Cat. No.: B15060128
M. Wt: 148.52 g/mol
InChI Key: FNPDDORILUEYKC-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoropyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a halogen . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyrimidine ring .

Industrial Production Methods

Industrial production of 2-Chloro-6-fluoropyrimidin-4-ol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoropyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoropyrimidin-4-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoropyrimidin-4-ol is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-4-fluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O/c5-4-7-2(6)1-3(9)8-4/h1H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDDORILUEYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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